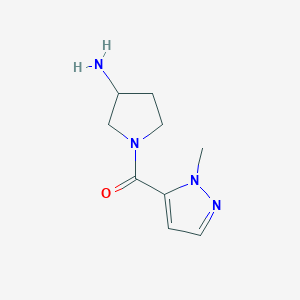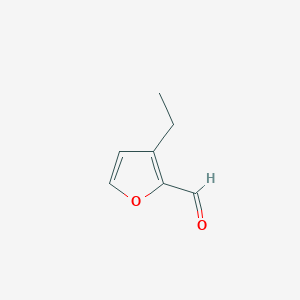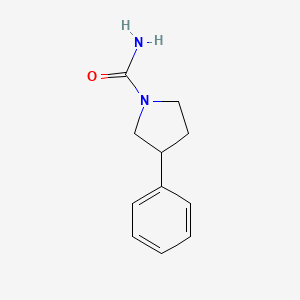
(3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone is a chemical compound that has gained attention in scientific research for its potential applications in various fields. It is a synthetic compound that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Mécanisme D'action
The mechanism of action of (3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of certain kinases and has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and reduce the expression of specific proteins that are involved in cancer progression. It has also been found to have neuroprotective properties and has been shown to reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone has several advantages and limitations for lab experiments. Its synthetic method is relatively simple and can be carried out under specific conditions. It has been found to have potent anticancer and neuroprotective properties, making it a potential drug candidate for cancer and neurodegenerative diseases. However, its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for the research of (3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone. One potential direction is to further study its mechanism of action and identify specific targets that it inhibits. Another potential direction is to study its potential applications in other fields, such as immunology and infectious diseases. Additionally, more research is needed to fully understand its advantages and limitations for lab experiments and its potential applications as a drug candidate.
Méthodes De Synthèse
(3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone can be synthesized using a specific method that involves the reaction of 3-Aminopyrrolidine and 2-Methyl-3-pyrazolone in the presence of a catalyst. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques.
Applications De Recherche Scientifique
(3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone has been studied extensively for its potential applications in various fields of scientific research. It has been found to have anticancer properties and has been studied as a potential drug candidate for cancer treatment. It has also been studied for its potential applications in the field of neuroscience, where it has been found to have neuroprotective properties and has been studied as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-8(2-4-11-12)9(14)13-5-3-7(10)6-13/h2,4,7H,3,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOGWAOPVKQMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCC(C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid](/img/structure/B7554392.png)
![2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid](/img/structure/B7554400.png)
![2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7554408.png)
![N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine](/img/structure/B7554412.png)
![N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7554418.png)
![2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid](/img/structure/B7554422.png)
![2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7554437.png)

![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methanamine](/img/structure/B7554440.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone](/img/structure/B7554442.png)

